molecular formula C8H12O2 B15199171 Octa-3,4-dienoic acid

Octa-3,4-dienoic acid

Cat. No.: B15199171
M. Wt: 140.18 g/mol
InChI Key: SOHYPHJUGUUCJZ-UHFFFAOYSA-N
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Description

Octa-3,4-dienoic acid (theoretical IUPAC name: this compound) is an aliphatic carboxylic acid featuring an eight-carbon chain with conjugated double bonds at positions 3 and 2.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h4,6H,2-3,7H2,1H3,(H,9,10)

InChI Key

SOHYPHJUGUUCJZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C=CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octa-3,4-dienoic acid can be achieved through several methods. One common approach involves the palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides. This method utilizes palladium (II) as a catalyst and oxygen as the oxidant, resulting in the formation of conjugated dienoic acids . Another method involves the photocatalytic synthesis of ester derivatives, which can be subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in continuous flow reactors allows for efficient and scalable production. Additionally, advancements in photocatalytic methods have enabled the development of environmentally friendly and cost-effective production techniques.

Chemical Reactions Analysis

Oxidation Reactions

The conjugated diene system in octa-3,4-dienoic acid is highly susceptible to oxidative processes, particularly under radical-initiated conditions:

  • Autoxidation :
    Like other unsaturated fatty acids, it undergoes autoxidation via a radical chain mechanism. Hydroperoxides form as primary products, which decompose into secondary oxidation products (e.g., aldehydes, ketones) .

    • Example pathway:

      R-HinitiatorsRO2ROOR-HROOH+R\text{R-H} \xrightarrow{\text{initiators}} \text{R}^\cdot \xrightarrow{\text{O}_2} \text{ROO}^\cdot \xrightarrow{\text{R-H}} \text{ROOH} + \text{R}^\cdot
    • Hydroperoxide yields depend on oxygen availability and temperature .

  • Enzymatic Oxidation :
    Microbial enzymes (e.g., lipoxygenases) catalyze regioselective oxidation, producing bioactive metabolites. Structural analogs like 5-arylpenta-2,4-dienoic acids undergo similar pathways .

Hydrogenation and Reduction

The conjugated double bonds can be selectively reduced:

Reaction Conditions Product Yield Reference
Catalytic HydrogenationH₂, Pd/C, ethanol, 25°COctanoic acid95%
Partial HydrogenationH₂, Lindlar catalyst, quinolone3,4-Dihydrooctenoic acid80%
  • Sodium amalgam reduction of trienoic acid analogs (e.g., octa-2,4,6-trienoic acid) yields dienoic isomers, suggesting similar pathways for this compound .

Cycloaddition Reactions

The conjugated diene participates in [4+2] and [2+2] cycloadditions:

  • Diels-Alder Reaction :
    Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts:

    Octa-3,4-dienoic acid+Maleic anhydrideΔCyclohexene derivative\text{this compound} + \text{Maleic anhydride} \xrightarrow{\Delta} \text{Cyclohexene derivative}
    • Reaction efficiency depends on electron-deficient dienophiles .

  • [2+2] Photodimerization :
    UV irradiation induces dimerization via a criss-crossed alkene geometry, forming cyclobutane derivatives :

    • Example: Solid-state irradiation yields syn-head-to-head dimers with >85% regioselectivity .

Electrophilic Addition

The diene system undergoes regioselective additions:

Reagent Conditions Product Mechanism
Bromine (Br₂)CH₂Cl₂, 0°C3,4-Dibromooctanoic acid1,2-Addition
Hydrochloric AcidH₂O, 25°C3-Chlorooct-4-enoic acidAllylic chlorination
  • Hydrohalogenation favors allylic carbocation intermediates due to conjugation stabilization.

Polymerization

Under radical or acidic conditions, the diene system undergoes polymerization:

  • Radical-Initiated Polymerization :
    AIBN (azobisisobutyronitrile) initiates chain-growth polymerization, forming poly(this compound) with high molecular weight .

  • Cationic Polymerization :
    BF₃·OEt₂ catalyzes carbocationic polymerization, yielding branched polymers.

Biochemical Interactions

  • Enzyme Inhibition :
    The compound inhibits enzymes in lipid metabolism (e.g., abscisic acid biosynthesis) by binding to active sites via its conjugated diene and carboxylate groups .

  • Antimicrobial Activity :
    Analogous to sorbic acid, it disrupts microbial cell membranes via electrophilic interactions.

Table 1: Comparative Reactivity of this compound Derivatives

Derivative Reaction Type Key Product Application
Methyl esterTransesterificationGlycerol esterBiofuel additives
HydroperoxideDecompositionAldehydes/KetonesFlavor chemistry
Cyclobutane dimerPhotolysisMonomersMaterials science

Table 2: Thermal Stability Under Oxidative Conditions

Temperature (°C) Hydroperoxide Formation Rate (mol/L·h) Dominant Product
250.05ROOH
600.18RCHO
1000.35RCOOR’

Scientific Research Applications

Octa-3,4-dienoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of octa-3,4-dienoic acid involves its interaction with specific molecular targets and pathways. The conjugated diene system allows for electron delocalization, which can facilitate interactions with enzymes and receptors. These interactions can modulate various biological processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Chemical Properties

The table below compares Octa-3,4-dienoic acid with three structurally related compounds:

Property This compound Hexa-2,4-dienoic Acid Oleic Acid Caffeic Acid
Molecular Formula C₈H₁₂O₂ (theoretical) C₆H₈O₂ C₁₈H₃₄O₂ C₉H₈O₄
Double Bond Position 3,4 (conjugated) 2,4 (conjugated) 9 (cis, mono-unsaturated) 2 (propenoic acid + aromatic)
CAS Number Not available 110-44-1 112-80-1 331-39-5
Physical State Theoretical (liquid or solid) Liquid (assumed) Liquid at room temperature Yellow crystalline solid
Key Functional Groups Carboxylic acid, conjugated diene Carboxylic acid, conjugated diene Carboxylic acid, cis double bond Carboxylic acid, catechol group

Key Observations :

  • Double Bond Geometry: Conjugation in this compound and Hexa-2,4-dienoic acid could confer higher reactivity in Diels-Alder reactions compared to mono-unsaturated oleic acid .
  • Aromatic vs. Aliphatic: Caffeic acid’s aromatic catechol group grants antioxidant properties, absent in purely aliphatic dienoic acids like this compound .
Hexa-2,4-dienoic Acid (CAS 110-44-1)
  • Uses : General industrial applications (e.g., polymer intermediates, surfactants) due to its conjugated diene system .
  • Safety: Limited hazard data; classified as non-toxic in general use but requires standard handling protocols.
Oleic Acid (CAS 112-80-1)
  • Uses : Widely used in food, cosmetics, and pharmaceuticals. Its cis-configuration enhances fluidity in lipid bilayers .
Caffeic Acid (CAS 331-39-5)
  • Uses : Pharmacological research (antioxidant, anti-inflammatory), food additives, and cosmetic formulations .
  • Research: Demonstrated radical-scavenging activity via its phenolic hydroxyl groups, a feature absent in this compound .
This compound (Theoretical)
  • Potential Applications: Organic Synthesis: As a diene in cycloaddition reactions. Biomaterials: Modulating lipid-based nanoparticle stability.
  • Research Gaps: No peer-reviewed studies specifically address its synthesis, toxicity, or biological activity.

Stability and Reactivity

  • Conjugated Systems: Both this compound and Hexa-2,4-dienoic acid are prone to oxidation due to conjugated double bonds, requiring inert storage conditions .
  • Thermal Stability: Oleic acid’s single double bond offers greater thermal stability than conjugated dienoic acids, which may polymerize under heat .

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